N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide
Description
Historical Context and Discovery Timeline
The discovery of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide aligns with advancements in pyrrole functionalization strategies developed in the early 21st century. While its exact synthesis date remains unspecified, the compound’s CAS registration in 2024 suggests recent interest in its properties. The structural motif of 3,4-disubstituted pyrroles, as described in the TosMIC-mediated synthesis of pyrroles from α,β-unsaturated sulfones, provides a methodological precursor to this compound. Early work on sulfonyl-pyrrole derivatives, such as the synthesis of 3-benzenesulfonylpyrrole, laid the groundwork for incorporating sulfonyl groups into heterocyclic systems, enabling the development of more complex analogs like this benzamide-substituted derivative.
The integration of a prop-2-en-1-yl (allyl) group at the pyrrole’s N1 position reflects innovations in alkylation strategies for enhancing molecular stability and bioactivity. Concurrently, the use of benzamide moieties in drug discovery, exemplified by studies on pyrazolo[1,5-a]pyrimidine derivatives, likely influenced the decision to append a 2-methylbenzamide group to the pyrrole core. These synthetic advancements underscore the compound’s role as a product of convergent methodologies in heterocyclic and amide chemistry.
Structural Classification Within Sulfonyl-Benzamide Derivatives
This compound belongs to a subclass of sulfonyl-benzamide derivatives characterized by:
- Pyrrole Core : A five-membered aromatic ring with nitrogen at position 1, substituted with methyl groups at C4 and C5, a phenylsulfonyl group at C3, and an allyl chain at N1.
- Benzamide Moiety : A 2-methylbenzamide group linked to the pyrrole’s C2 position, introducing planar aromaticity and hydrogen-bonding capabilities.
- Sulfonyl Group : The phenylsulfonyl substituent at C3 enhances electronegativity and potential target binding.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₃S | |
| Molecular Weight | 408.5 g/mol | |
| Key Functional Groups | Phenylsulfonyl, Allyl, Benzamide | |
| Synthetic Precursors | TosMIC, Vinyl Sulfones |
The compound’s architecture aligns with trends in designing kinase inhibitors, where sulfonyl groups improve solubility and benzamide moieties facilitate π-π stacking with target proteins. Its allyl substituent may confer conformational flexibility, a feature exploited in bioactive molecules to optimize binding pocket interactions.
Academic Significance in Medicinal Chemistry
This compound’s academic value lies in its potential as a multifunctional scaffold for drug discovery. Recent studies on structurally related pyrrolyl benzamides, such as N-(4-substituted-benzo[d]imidazol-2-yl)-2-chlorophenyl derivatives, demonstrate robust activity in molecular docking models targeting enzymes like cyclin-dependent kinases. The phenylsulfonyl group, known to enhance metabolic stability, combined with the benzamide’s hydrogen-bonding capacity, positions this molecule as a candidate for optimizing pharmacokinetic profiles.
Research on pyrazolo[1,5-a]pyrimidine benzamides further highlights the role of similar structures in inhibiting pathological protein-protein interactions. While direct biological data for this specific compound remain unpublished, its structural kinship to validated inhibitors suggests utility in oncology and inflammation research. For instance, the allyl group’s potential to undergo metabolic activation could be harnessed in prodrug strategies, a area of growing interest in targeted therapies.
Properties
Molecular Formula |
C23H24N2O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H24N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)2/h5-14H,1,15H2,2-4H3,(H,24,26) |
InChI Key |
JWKAOYVSQBQNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CC=C)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 390.5 g/mol. Its structure includes:
- Pyrrole Ring : Provides unique electronic properties and reactivity.
- Phenylsulfonyl Group : Enhances solubility and biological interactions.
- Prop-2-en-1-yl Side Chain : Contributes to its pharmacological profile.
Research indicates that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide exhibits various biological activities:
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrrole ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and inhibit cell cycle progression.
Antimicrobial Properties
The phenylsulfonamide group suggests potential antimicrobial activity. Compounds in this class have been documented to inhibit bacterial growth by targeting folate synthesis pathways, making this compound a candidate for further investigation in antibiotic development.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Evaluation
Another investigation focused on sulfonamide derivatives similar to this compound, revealing potent activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on its structure.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | Microbial Drug Resistance Studies |
| Enzyme Inhibition | Targeting specific metabolic pathways | Biochemical Journal |
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Benzamide Substitution Effects
Variations in the Sulfonyl Group
The target compound’s phenylsulfonyl group contrasts with the 4-methoxyphenylsulfonyl group in . The methoxy substituent introduces electron-donating effects, which may modulate the sulfonyl group’s electronic properties and influence interactions with biological targets or crystal packing .
Substituent Effects at the Pyrrole 1-Position
The allyl (prop-2-en-1-yl) group in the target compound differs from the isopropyl (propan-2-yl) groups in and .
Implications of Structural Differences
- Conversely, electron-donating groups (e.g., methoxy) improve solubility and hydrogen-bonding capacity .
- Conformational Flexibility : The allyl group’s double bond may restrict rotation, influencing molecular conformation and interactions compared to the freely rotating isopropyl group .
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound with a diverse range of potential biological activities. This article explores its structure, synthesis, and the biological effects observed in various studies.
Structural Overview
The compound features a pyrrole ring , a phenylsulfonyl group , and a prop-2-en-1-yl side chain , which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 390.5 g/mol. The presence of these functional groups suggests possible interactions with biological targets, enhancing its pharmacological profile .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : This can be achieved through reactions such as the Paal-Knorr synthesis.
- Sulfonylation : The introduction of the phenylsulfonyl group is accomplished using phenylsulfonyl chloride in the presence of a base.
- Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.
These synthetic routes are crucial for optimizing yield and ensuring product consistency.
Antiviral and Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antiviral and antimicrobial activities. The phenylsulfonyl group may enhance interaction with viral enzymes or microbial targets, potentially leading to therapeutic applications against infections .
Anticancer Potential
Studies have suggested that this compound could possess anticancer properties, possibly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. The structural components may interact with specific kinases or receptors involved in cancer pathways, although detailed mechanisms remain to be elucidated .
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory effects, which are critical for treating various chronic conditions. Its ability to modulate inflammatory pathways could make it a candidate for further research in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
| Study | Findings |
|---|---|
| Study A | Investigated the antiviral effects of similar pyrrole derivatives; found significant inhibition of viral replication in vitro. |
| Study B | Reported on the anti-inflammatory properties of sulfonamide derivatives; highlighted their potential in treating autoimmune diseases. |
| Study C | Focused on anticancer activity; demonstrated that compounds with similar structures inhibited cell growth in various cancer cell lines. |
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby inhibiting their activity. For instance, it may target ATP-binding sites on kinases, preventing phosphorylation events critical for cell signaling pathways involved in proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
